Product packaging for F-Peg2-SO-cooh(Cat. No.:)

F-Peg2-SO-cooh

Cat. No.: B12417678
M. Wt: 242.27 g/mol
InChI Key: BXTUBVJMIFXZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-PEG2-SO-COOH is a specialized chemical reagent that serves as a bifunctional PEG-based linker in biomedical research. Its core application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , a cutting-edge therapeutic modality. PROTACs are heterobifunctional molecules that target specific proteins for degradation by the cell's ubiquitin-proteasome system, and they require a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The fluorine (F) atom on one end of the this compound molecule allows for easy incorporation into various molecular structures. The intermediate polyethylene glycol (PEG) spacer, in this case a short two-unit chain (PEG2), is highly valued for improving the physicochemical properties of the final compound. The inclusion of a PEG spacer is known to enhance water solubility, reduce immunogenicity, and improve the overall pharmacokinetic profile of bioconjugates . The terminal carboxylic acid ( -COOH ) functional group enables straightforward covalent attachment to amines present on biomolecules (such as proteins, peptides, or targeting antibodies) or other drug components via stable amide or ester bonds . This reagent is applicated in medical research, drug-release, nanotechnology, and new materials research . It is offered with a purity of ≥95% and should be stored as recommended, typically in a cool, dry place, and sealed to maintain its stability and integrity . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15FO5S B12417678 F-Peg2-SO-cooh

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15FO5S

Molecular Weight

242.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid

InChI

InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11)

InChI Key

BXTUBVJMIFXZQN-UHFFFAOYSA-N

Canonical SMILES

C(COCCS(=O)CC(=O)O)OCCF

Origin of Product

United States

Strategic Synthetic Methodologies for F Peg2 So Cooh and Its Precursors

Design Principles for Efficient F-Peg2-SO-COOH Synthesis

The efficient synthesis of this compound hinges on a modular and convergent approach. Key design principles include:

Retrosynthetic Analysis: The target molecule is conceptually disassembled into readily available or easily synthesizable starting materials. A plausible retrosynthetic route identifies key intermediates, such as a fluorinated PEG-thiol and a protected carboxylic acid precursor.

Orthogonal Protecting Groups: The synthesis necessitates the use of protecting groups for the thiol and carboxylic acid functionalities to prevent unwanted side reactions during the introduction and modification of other reactive sites. The chosen protecting groups must be "orthogonal," meaning they can be removed under different and specific conditions without affecting each other.

Atom Economy: The selection of reactions that incorporate the maximum number of atoms from the reactants into the final product is prioritized to enhance efficiency and minimize waste.

Multi-step Reaction Pathways for this compound Construction

A plausible multi-step reaction pathway for the construction of this compound is outlined below, involving the sequential introduction of the key functional groups.

Introduction of Fluorine Moiety in Polyethylene (B3416737) Glycol Scaffolds

The synthesis commences with the introduction of a fluorine atom into a diethylene glycol scaffold. A common starting material is 2-(2-chloroethoxy)ethanol. This can be converted to its fluorinated analogue, 2-(2-fluoroethoxy)ethanol (B1594925), through a nucleophilic substitution reaction with a fluoride (B91410) salt, such as potassium fluoride, in a suitable solvent like diethylene glycol or under phase-transfer catalysis conditions.

A key intermediate in this pathway is the corresponding thiol, 2-(2-fluoroethoxy)ethanethiol. This can be synthesized from 2-(2-fluoroethoxy)ethanol via a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine. Subsequently, the resulting tosylate or mesylate is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the desired thiol.

Selective Incorporation of the Sulfoxide (B87167) Group

With the fluorinated thiol in hand, the next crucial step is the selective incorporation of the sulfoxide group. This is typically achieved through a two-step sequence: formation of a sulfide (B99878) followed by controlled oxidation.

The fluorinated thiol can be reacted with a suitable electrophile containing a protected carboxylic acid moiety. For instance, reaction with an α-haloester, such as ethyl bromoacetate, in the presence of a base like sodium ethoxide, leads to the formation of the corresponding sulfide, ethyl 2-((2-(2-fluoroethoxy)ethyl)thio)acetate.

The selective oxidation of the sulfide to a sulfoxide is a critical transformation that requires careful control of reaction conditions to avoid over-oxidation to the sulfone. A variety of reagents can be employed for this purpose. Mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst like acetic acid are often effective. nih.gov Other reagents that can achieve this selective oxidation include sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield.

Oxidizing AgentCatalyst/SolventTemperatureSelectivity (Sulfoxide:Sulfone)
Hydrogen PeroxideAcetic AcidRoom TemperatureHigh
Sodium PeriodateMethanol (B129727)/Water0 °C to Room TemperatureHigh
m-CPBADichloromethane-78 °C to 0 °CHigh

Carboxylic Acid Functionalization and Protecting Group Strategies

The final step in the synthesis of this compound is the deprotection of the carboxylic acid group. In the example pathway described above, the ethyl ester serves as a protecting group for the carboxylic acid. This ester can be hydrolyzed under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol or ethanol, followed by acidification to yield the final carboxylic acid product.

Throughout the synthesis, the strategic use of protecting groups is paramount. For the thiol group, protection might be necessary during other transformations. Common thiol protecting groups include the trityl (Tr) group, which is acid-labile, or the p-methoxybenzyl (PMB) group, which can be removed oxidatively. The choice of the thiol protecting group must be compatible with the conditions used for the introduction of the fluorine and the oxidation of the sulfide.

For the carboxylic acid, ester protecting groups like methyl, ethyl, or benzyl (B1604629) esters are commonly used. northwestern.edu The selection of the ester depends on the desired deprotection conditions. For instance, benzyl esters can be removed by hydrogenolysis, which is a mild method that is often compatible with other functional groups.

Functional GroupProtecting GroupDeprotection Conditions
Thiol (SH)Trityl (Tr)Mild Acid (e.g., TFA in DCM)
Thiol (SH)p-Methoxybenzyl (PMB)Oxidative cleavage (e.g., DDQ)
Carboxylic Acid (COOH)Ethyl Ester (OEt)Base hydrolysis (e.g., NaOH, H₂O)
Carboxylic Acid (COOH)Benzyl Ester (OBn)Hydrogenolysis (H₂, Pd/C)

Optimization of Reaction Conditions for this compound Scalability and Yield

Optimizing reaction conditions is crucial for achieving high yields and ensuring the scalability of the synthesis. Key parameters to consider for each step include:

Fluorination: The choice of fluoride source, solvent, temperature, and reaction time can significantly impact the efficiency of the fluorination step. For instance, the use of spray-dried potassium fluoride and a high-boiling point solvent can improve the reaction rate.

Thiol Synthesis: The choice of sulfur nucleophile and reaction conditions for the displacement of the tosylate or mesylate group can influence the yield and purity of the thiol intermediate.

Sulfide Formation: The reaction conditions for the thioetherification, including the base, solvent, and temperature, should be optimized to maximize the yield and minimize side reactions.

Sulfoxide Formation: As mentioned earlier, the selective oxidation of the sulfide is a critical step. Fine-tuning the choice of oxidizing agent, stoichiometry, temperature, and reaction time is essential to prevent over-oxidation to the sulfone. For example, using one equivalent of the oxidizing agent at low temperatures often favors the formation of the sulfoxide.

Ester Hydrolysis: The conditions for the final deprotection step, such as the concentration of the base, temperature, and reaction time, should be controlled to ensure complete hydrolysis without causing degradation of the product.

Purification Techniques for this compound Intermediates and Final Product

The purification of the intermediates and the final this compound product is essential to obtain a compound of high purity. Due to the polar nature of the PEG chain and the presence of multiple functional groups, a combination of purification techniques may be necessary.

Extraction: Liquid-liquid extraction is a useful technique for separating the product from impurities based on their differential solubility in two immiscible liquid phases. For example, after a reaction, the product might be extracted into an organic solvent, leaving inorganic salts in the aqueous phase.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For polar compounds like PEG derivatives, silica (B1680970) gel chromatography can be challenging due to strong adsorption. In such cases, reverse-phase chromatography, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol gradients), is often more effective.

Crystallization: If the intermediates or the final product are crystalline solids, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

Distillation: For volatile liquid intermediates, distillation under reduced pressure can be used for purification.

The purity of the final product should be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Functionalization and Derivatization Chemistry of F Peg2 So Cooh

Amine-Reactive Conjugation via the Carboxylic Acid Group of F-Peg2-SO-COOH

The terminal carboxylic acid group is a primary site for conjugation, most commonly with primary amines found in biomolecules like proteins, peptides, and certain small molecules. This reaction forms a stable amide bond, providing a robust linkage for creating bioconjugates.

A prevalent and highly efficient method for activating the carboxylic acid of this compound for reaction with amines involves the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism is a two-step process:

Activation: The carbodiimide (EDC) reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form a covalent amide bond, releasing NHS as a byproduct.

The inclusion of NHS or Sulfo-NHS significantly enhances the coupling efficiency and allows for a two-step reaction protocol, which can be advantageous for complex conjugations. The choice between NHS and Sulfo-NHS depends on the solubility requirements of the reaction; Sulfo-NHS increases the water-solubility of the activated molecule.

ParameterConditionPurpose
Reagents EDC, NHS (or Sulfo-NHS)Activation of the carboxylic acid group.
Activation pH 4.5 - 6.0Optimal for EDC-mediated activation. MES buffer is commonly used.
Conjugation pH 7.2 - 8.5Optimal for the reaction of the NHS-ester with primary amines.
Solvent Aqueous buffers (e.g., PBS, MES), organic solvents (e.g., DMF, DMSO)Depends on the solubility of the substrate.
Temperature Room TemperatureMild conditions to preserve biomolecule integrity.
Reaction Time 15 min - 2 hoursVaries based on reactants and concentrations.

Table 1: Typical Reaction Conditions for EDC/NHS-Mediated Amide Bond Formation.

While EDC/NHS is widely used, several alternative coupling reagents, often based on phosphonium (B103445) or aminium salts, offer advantages such as higher efficiency for difficult couplings, reduced side reactions, and faster reaction times. These reagents typically convert the carboxylic acid of this compound into other highly reactive esters in situ.

Key alternative reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization, HATU generates highly reactive OAt esters. It is particularly effective for sterically hindered couplings.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that forms OBt active esters.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that also forms OBt esters and is known for its stability and effectiveness.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation aminium reagent based on Oxyma Pure, which is considered a safer and highly reactive alternative to HOBt/HOAt-based reagents.

ReagentActive Ester TypeKey AdvantagesConsiderations
EDC/NHS NHS EsterCost-effective, well-established, water-soluble options (EDC, Sulfo-NHS).O-acylisourea intermediate can rearrange; potential for side reactions.
HATU OAt EsterVery high reactivity, low racemization, good for hindered couplings.Higher cost.
HBTU OBt EsterHigh efficiency, widely used in peptide synthesis.Can cause guanidinylation of primary amines if used in excess.
PyBOP OBt EsterStable, effective, less potential for guanidinylation than aminium salts.Solutions in DMF have moderate stability.
COMU Oxyma EsterHigh reactivity, non-explosive leaving group, considered safer than HOBt/HOAt reagents.Limited solution stability compared to HBTU.

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation.

Strategies for Tailored Fluorine-18 (B77423) Radiolabeling of this compound for Pre-Clinical Applications

For use in Positron Emission Tomography (PET) imaging, this compound must be labeled with the radioisotope fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes. The existing fluorine atom is stable ¹⁹F, so direct isotope exchange is not feasible. Instead, ¹⁸F-labeling requires the de novo synthesis of the molecule from a suitable precursor.

The most common method for introducing ¹⁸F is through nucleophilic substitution, utilizing cyclotron-produced [¹⁸F]fluoride. nih.govnih.gov A precursor for ¹⁸this compound would be designed where the fluorine position is occupied by a good leaving group.

Precursor Design and Labeling:

Aliphatic Nucleophilic Substitution (Sₙ2): A common strategy involves a precursor where a hydroxyl group at the fluorine position is converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). frontiersin.org The precursor, Tosyl-Peg2-SO-COOH (with the carboxyl group protected), would be reacted with activated [¹⁸F]fluoride (e.g., as a complex with potassium and Kryptofix 2.2.2) in an anhydrous polar aprotic solvent like acetonitrile (B52724) or DMSO. nih.govacs.org The reaction is typically heated to drive the Sₙ2 displacement of the tosylate by [¹⁸F]fluoride. Subsequent deprotection of the carboxylic acid would yield the final radiolabeled tracer.

Labeling StrategyPrecursor TypeTypical ConditionsAdvantagesChallenges
Nucleophilic Aliphatic Substitution Precursor with leaving group (e.g., Tosylate, Mesylate)[¹⁸F]KF/K₂₂₂, Aprotic solvent (ACN, DMSO), 80-120°CHigh specific activity, reliable, well-established.Requires multi-step precursor synthesis; harsh conditions can degrade sensitive molecules.
Electrophilic Fluorination Organometallic (e.g., Aryltrimethyltin) or electron-rich precursor[¹⁸F]F₂, [¹⁸F]Selectfluor, [¹⁸F]NFSIMilder conditions for some substrates.Low specific activity due to carrier ¹⁹F, complex precursor synthesis. nih.govacs.org
Building Block Approach A small, pre-labeled [¹⁸F]fluoro-PEG synthonStandard coupling chemistry (e.g., click chemistry, amide bond formation)Modular, allows late-stage labeling of complex molecules. rsc.orgRequires synthesis and purification of the radiolabeled building block.

Table 3: Comparison of Fluorine-18 Radiolabeling Strategies.

An alternative is the "building block" or "prosthetic group" approach. rsc.org In this method, a small, simple molecule containing the PEG linker is first radiolabeled with ¹⁸F. This [¹⁸F]fluoro-PEG building block, perhaps with an azide (B81097) or alkyne functionality, is then rapidly conjugated to the rest of the molecule (the sulfoxide-acid portion) using highly efficient reactions like copper-free click chemistry. nih.gov This modular strategy is particularly useful for labeling complex or sensitive biomolecules in the final step. rsc.org

Development of this compound Analogues with Modified Linker Lengths and Branching

The properties of a bioconjugate are significantly influenced by the nature of the linker connecting the functional components. Modifying the PEG portion of this compound by altering its length or introducing branching can systematically tune the physicochemical and biological properties of the final conjugate.

Linker Length: Synthesizing analogues with varying numbers of ethylene (B1197577) glycol units (e.g., F-Peg4 -SO-COOH or F-Peg6 -SO-COOH) directly impacts the spatial separation between the conjugated moieties. Longer linkers can improve the solubility of hydrophobic drugs, reduce steric hindrance between a targeting ligand and its receptor, and prolong plasma circulation time by increasing the hydrodynamic radius of the conjugate. nih.govdovepress.com Studies have shown that increasing PEG linker length can enhance tumor-targeting ability and the pharmacological effects of encapsulated drugs in vivo. dovepress.com

Branching: The introduction of branched PEG architectures, such as star- or brush-type polymers, can create a denser PEG shield around the conjugated molecule. nih.gov This can lead to superior "stealth" properties, further reducing recognition by the immune system and enzymatic degradation compared to linear PEG of the same molecular weight. acs.org While introducing significant synthetic complexity, branched analogues of this compound could offer enhanced stability and pharmacokinetic profiles for therapeutic applications.

Analogue ModificationRationale / Potential EffectExample Structures
Increased Linker Length Increase solubility, reduce steric hindrance, improve pharmacokinetics.F-(OCH₂CH₂)ₙ-SO-COOH, where n > 2
Decreased Linker Length Create more rigid, compact conjugates.F-OCH₂CH₂-SO-COOH (n=1)
Branched Architecture Enhance "stealth" properties, improve stability against proteolysis.F-Peg2-SO-C(COOH)(Peg2-X)

Table 4: Potential Analogues of this compound and Their Rationale.

Chemo- and Regioselective Modification Protocols for this compound Conjugates

The presence of two distinct reactive handles—the carboxylic acid and the sulfoxide (B87167)—makes chemo- and regioselectivity critical when synthesizing complex conjugates with this compound.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. A typical chemo-selective strategy for this compound would involve:

First Conjugation: Modifying the carboxylic acid first using established amine-reactive chemistry (e.g., EDC/NHS coupling) under conditions that leave the sulfoxide untouched. This is generally straightforward as the sulfoxide is relatively inert under standard amide coupling conditions.

Orthogonal Second Conjugation: The resulting conjugate, which now bears the sulfoxide moiety, can then be subjected to a second, orthogonal reaction targeting the sulfoxide (e.g., reduction and subsequent thiol-specific chemistry). nih.gov This sequential approach ensures that each part of the linker reacts in a controlled manner. nih.gov

Regioselectivity becomes paramount when this compound is conjugated to a large biomolecule, like a protein, that has multiple potential reaction sites (e.g., numerous lysine (B10760008) residues with primary amines). While traditional NHS-ester chemistry often results in heterogeneous mixtures, regioselectivity can be improved by:

Controlling Reaction Stoichiometry: Using a limited molar ratio of activated this compound to the target protein can favor modification of the most reactive or accessible amine groups.

Exploiting Microenvironment Effects: The pKa of individual lysine residues on a protein surface varies depending on the local chemical environment. By carefully controlling the reaction pH (e.g., slightly basic pH 8.0), it is possible to preferentially target the lysine with the lowest pKa, which is the most nucleophilic at that pH. nih.gov

Using Site-Specific Mutagenesis: For engineered proteins, a unique cysteine residue can be introduced at a specific location. The carboxylic acid of this compound could be converted to a maleimide (B117702) or other thiol-reactive group to achieve highly specific, covalent attachment at the desired site.

These selective modification protocols are essential for producing well-defined, homogeneous bioconjugates with predictable properties and functions. nih.govmdpi.com

Rigorous Analytical Methodologies for Characterization of F Peg2 So Cooh and Its Conjugates

Spectroscopic Techniques for Structural Elucidation of F-Peg2-SO-COOH and Derivatives

Spectroscopic methods are fundamental to confirming the covalent structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic arrangement and the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete structural verification.

¹H NMR provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the protons in the fluoroethoxy group, the PEG linker, and the methylene (B1212753) groups adjacent to the sulfone and carboxyl functionalities. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm). oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
HOOC-CH ₂-~3.5 - 3.7Singlet (s)Alpha to carbonyl and sulfone group.
-SO₂-CH ₂-CH₂-O-~3.4 - 3.6Triplet (t)Alpha to sulfone group.
PEG backbone (-O-CH ₂-CH ₂-O-)~3.6 - 3.9Multiplet (m)Overlapping signals from the PEG chain.
F-CH₂-CH ₂-O-~3.9 - 4.1Triplet of triplets (tt)Coupled to both F and adjacent CH₂.
F -CH ₂-CH₂-O-~4.5 - 4.7Triplet of triplets (tt)Deshielded by fluorine and oxygen; shows coupling to ¹⁹F.
-COOH >10Broad Singlet (br s)Acidic proton, often exchanges with trace water.

¹³C NMR is used to determine the number and type of carbon atoms. The spectrum will show characteristic signals for the carbonyl carbon of the acid, carbons in the PEG chain, and carbons bonded to the electronegative fluorine, oxygen, and sulfone groups. The carbonyl carbon is typically found in the 160-180 ppm region. cdnsciencepub.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
HOOC -~170 - 175
HOOC-C H₂-~55 - 60
-SO₂-C H₂-~50 - 55
PEG backbone (-O-C H₂-C H₂-O-)~68 - 72
F-CH₂-C H₂-O-~65 - 70
F-C H₂-~80 - 85 (doublet due to ¹JCF coupling)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single primary resonance, as there is only one fluorine atom in the structure. This signal would likely appear as a triplet due to spin-spin coupling with the two protons on the adjacent carbon. The chemical shift range for fluoroalkanes is typically between -200 to -220 ppm. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include:

A very broad O-H stretching band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. orgchemboulder.com

An intense C=O stretching band around 1700-1730 cm⁻¹, confirming the presence of the carboxylic acid. nih.govspectroscopyonline.com

Strong, asymmetric and symmetric S=O stretching bands for the sulfone group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

A prominent C-O-C stretching band around 1100 cm⁻¹, which is a signature feature of the PEG ether backbone. researchgate.netnih.gov

A C-F stretching vibration, which is typically found in the 1100-1000 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretch1700 - 1730Strong, Sharp
SulfoneS=O asymmetric stretch1300 - 1350Strong
SulfoneS=O symmetric stretch1120 - 1160Strong
PEG EtherC-O-C stretch1080 - 1150Strong
FluoroalkaneC-F stretch1000 - 1100Medium-Strong
AlkaneC-H stretch2850 - 2960Medium

Mass Spectrometry (MS) Approaches for Molecular Mass Determination and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and assessing its purity. For this compound, high-resolution techniques are particularly valuable.

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). measurlabs.com This precision allows for the determination of the elemental formula of a molecule, providing definitive confirmation of its identity. researchgate.net Using an ionization technique such as electrospray ionization (ESI), this compound (C₈H₁₅FO₆S) would be analyzed to obtain its exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₅FO₆S
Theoretical Monoisotopic Mass258.0600 g/mol
Ion Adduct (e.g., [M+H]⁺)259.0678 g/mol
Typical Mass Accuracy< 5 ppm

When this compound is used as a linker to conjugate with other molecules, such as proteins or peptides, LC-MS is the analytical method of choice. acs.org The liquid chromatography component separates the final conjugate from unreacted starting materials, excess linker, and other impurities. nih.gov The mass spectrometer then provides mass information for the eluted components. The molecular weight of the conjugate will be the sum of the masses of the starting biomolecule and the attached this compound linker(s). This allows for the determination of the drug-to-antibody ratio (DAR) in ADCs or the degree of PEGylation in other bioconjugates. enovatia.comsciex.com

Chromatographic Techniques for Purity Profiling and Separation of this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for purifying it from reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is a commonly used method for purity analysis of PEG linkers. biopharminternational.com A C18 column is typically employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >95% is often required for biomedical applications.

Interactive Data Table: Example HPLC Purity Profile for this compound

Peak NumberRetention Time (min)Area (%)Identity
14.51.2Impurity
28.297.5This compound
39.11.3Impurity

High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Yield

High-performance liquid chromatography is a cornerstone technique for the assessment of the purity of this compound. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is a commonly employed method. A C18 stationary phase is typically utilized, offering a hydrophobic environment that allows for the separation of the analyte from non-polar and closely related impurities.

For radiolabeled variants of this compound, HPLC is indispensable for determining the radiochemical yield and purity. In this context, the HPLC system is coupled with a radioactivity detector (e.g., a flow-through scintillation counter) in series with a conventional detector like a UV detector. This dual-detector setup allows for the simultaneous monitoring of both the mass and the radioactivity of the eluting species, enabling the precise quantification of the radiolabeled product versus any radioactive impurities.

Illustrative HPLC Purity Analysis Data for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 8.5 min
Purity >95%

When analyzing conjugates of this compound, such as those with peptides or proteins, the HPLC method may need to be adapted. A wider pore size column (e.g., 300 Å) is often necessary to accommodate the larger size of the conjugate. The gradient may also be modified to ensure adequate separation of the conjugate from the unreacted biomolecule and linker.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography, also known as size-exclusion chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For a relatively small and discrete PEG linker like this compound, GPC is used to confirm its monodispersity and to detect any potential oligomeric impurities or degradation products.

The analysis is typically performed using a column packed with porous particles that separate molecules based on their hydrodynamic volume in solution. Smaller molecules can permeate more of the pores and thus have a longer elution time, while larger molecules are excluded from the pores and elute earlier. The mobile phase is usually an organic solvent in which the polymer is readily soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with a salt like lithium bromide added to prevent interactions between the analyte and the stationary phase.

Detection is commonly achieved with a refractive index (RI) detector, which is sensitive to changes in the concentration of the eluting polymer. For more detailed characterization, multi-detector systems incorporating light scattering and viscometry detectors can be employed to determine absolute molecular weight, size, and conformation.

Illustrative GPC Data for this compound

ParameterValue
Column Set 2 x Mixed-Bed Polystyrene-Divinylbenzene, 7.8 x 300 mm
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Number Average Molecular Weight (Mn) ~242 g/mol
Weight Average Molecular Weight (Mw) ~242 g/mol
Polydispersity Index (PDI) ~1.01

For conjugates of this compound, GPC is instrumental in confirming the successful conjugation and in characterizing the resulting product. A clear shift to a shorter retention time (higher molecular weight) compared to the unconjugated starting materials is indicative of a successful reaction. GPC can also be used to identify the presence of any unreacted starting materials or aggregates in the final conjugate product.

Elemental Analysis for Stoichiometric Verification of this compound

Elemental analysis is a fundamental analytical technique that provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound and for confirming its elemental composition and stoichiometry.

The analysis involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (e.g., CO2, H2O, SO2) are then passed through a series of detectors that quantify each element. The presence and percentage of fluorine are typically determined by ion chromatography after combustion and absorption.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the correct structure and high purity of the compound.

Stoichiometric Verification of this compound

Molecular Formula: C8H15FO6S

ElementTheoretical (%)Experimental (%)
Carbon (C) 37.2137.25
Hydrogen (H) 5.855.82
Fluorine (F) 7.367.31
Oxygen (O) 37.1737.20
Sulfur (S) 12.4112.42

The close agreement between the theoretical and experimentally obtained values in the table above would confirm the elemental composition and purity of the this compound sample.

Diverse Non Clinical Research Applications of F Peg2 So Cooh Conjugates

F-Peg2-SO-COOH in Pre-Clinical Molecular Imaging Probe Development

The unique structure of this compound makes it a valuable component in the synthesis of advanced probes for molecular imaging. The terminal carboxylic acid allows for its conjugation to targeting ligands, while the fluorine atom can be a radioactive isotope for nuclear imaging or part of a fluorescent dye for optical imaging.

¹⁸F-Labeled this compound for Positron Emission Tomography (PET) Research in Animal Models

In preclinical positron emission tomography (PET) imaging, the fluorine-18 (B77423) (¹⁸F) isotope is frequently used due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy. acs.org An ¹⁸F-labeled version of the this compound linker is instrumental in developing novel PET radiotracers. The carboxylic acid end of the linker is conjugated to a targeting molecule (e.g., a peptide or antibody fragment) that binds to a specific biological target, such as a receptor overexpressed on tumor cells.

The synthesis of these PET tracers involves a radiolabeling step where the ¹⁸F is incorporated into the linker, which is then conjugated to the targeting vector. The hydrophilic PEG spacer often improves the pharmacokinetics of the resulting radiotracer, leading to reduced non-specific binding and improved tumor-to-background ratios in animal models. nih.gov For instance, the introduction of a mini-PEG spacer into an RGD peptide-based tracer was shown to significantly improve the radiochemical yield without compromising tumor targeting efficiency. nih.gov Preclinical PET/CT imaging in animal models, such as mice bearing xenograft tumors, allows for the quantitative assessment of tracer biodistribution and target engagement. mdpi.comnih.gov

Table 1: Characteristics of Representative ¹⁸F-Labeled PET Tracers Incorporating PEG Linkers in Preclinical Animal Models

Radiotracer Target Animal Model Radiochemical Yield (decay-corrected) Molar Activity (GBq/µmol) Key Finding
[¹⁸F]FPRGD2 Integrin αvβ3 U87MG Xenograft Mouse >60% Not Reported Mini-PEG spacer improved radiolabeling yield. nih.gov
[¹⁸F]1 CSF1R LPS-treated Mouse 13-15% 32-38 GBq/µmol Showed specific uptake in the neuroinflammation model. mdpi.comnih.gov
[¹⁸F]TOZ1 Adenosine A2A Receptor CD-1 Mouse 37 ± 7% 62-72 GBq/µmol Exhibited high metabolic stability in the brain. nih.gov
[¹⁸F]PPY2 Adenosine A2A Receptor CD-1 Mouse 12 ± 4% 50-80 GBq/µmol Demonstrated specific binding in in vitro autoradiography. mdpi.com
[¹⁸F]1 (fluorosulfotetrazine) Pre-targeted Antibody N/A 29-35% ~165 MBq/µmol High hydrophilicity demonstrated by LogP and LogD values. mdpi.com

Development of Fluorescent Probes utilizing this compound for In Vitro Cellular Studies

In the context of fluorescence microscopy, the "F" in the this compound structure represents a fluorophore. The linker serves to attach a fluorescent dye to a molecule of interest, facilitating its visualization in in vitro cellular assays. The carboxylic acid group is activated, typically using carbodiimide (B86325) chemistry (EDC/NHS), to form a stable amide bond with primary amines on targeting proteins or other biomolecules. nih.gov

The PEG spacer plays a crucial role by increasing the water solubility of often hydrophobic fluorescent dyes and preventing their aggregation, which can lead to self-quenching and loss of signal. nih.gov This modification helps maintain the brightness and photostability of the fluorophore. biochempeg.com These fluorescently-labeled conjugates are used to study the localization and trafficking of proteins within living or fixed cells, providing insights into cellular processes and disease mechanisms. nih.govnih.gov The choice of fluorophore determines the excitation and emission wavelengths, allowing for multiplexed imaging experiments with different colored probes.

Table 2: Properties of Fluorescent Dyes Commonly Conjugated via COOH-Linkers for Cellular Imaging

Fluorophore Class Excitation Max (nm) Emission Max (nm) Key Feature for Cellular Studies
Coumarin ~350-450 ~450-500 Cell-permeable, used for labeling intracellular targets. nih.gov
Fluorescein (FAM) ~495 ~520 Bright green fluorescence, widely used for labeling proteins. nih.gov
Rhodamine (TAMRA) ~555 ~580 High photostability and quantum yield. biochempeg.com
Cyanine (Cy3/Cy5) ~550 / ~650 ~570 / ~670 Available in various colors for multiplexing. mdpi.com
Silicon-Rhodamine (SiR) ~650 ~670 Near-infrared emission, suitable for live-cell imaging. nih.gov

Integration of this compound into Biosensors for Molecular Detection

The this compound linker is integral to the development of sensitive and specific biosensors. In this application, the carboxylic acid terminus is used to covalently immobilize biorecognition elements, such as antibodies or enzymes, onto the surface of a transducer (e.g., a gold electrode or an optical sensor chip). acs.orgresearchgate.net The PEG component serves as a spacer, lifting the biomolecule off the surface to ensure its proper orientation and accessibility for binding to the target analyte. nih.gov

Furthermore, the hydrophilic and bio-inert nature of the PEG chain helps to prevent the non-specific adsorption of other proteins from the sample matrix, a phenomenon known as bio-fouling. nih.gov This reduction in background noise is critical for achieving high sensitivity and a low limit of detection. nih.gov This surface modification strategy is employed in various biosensor platforms, including Surface Plasmon Resonance (SPR) and electrochemical sensors, for the detection of disease biomarkers and other analytes. nih.govresearchgate.net

This compound as a Component in Advanced Materials Science and Nanotechnology

Beyond molecular probes, the this compound linker is a key building block in the creation of functional nanomaterials and advanced polymeric structures for a variety of research applications.

Surface Functionalization of Nanoparticles and Microparticles for Research Purposes

The process of "PEGylation," or coating surfaces with polyethylene (B3416737) glycol, is a cornerstone of nanoparticle development for biomedical research, and linkers like this compound are central to this process. core.ac.uk When coated onto nanoparticles (e.g., iron oxide, gold, or quantum dots), the PEG chains form a hydrophilic protective layer. nih.govnih.gov This layer enhances the colloidal stability of the particles in biological media, preventing aggregation. nih.gov

The terminal carboxylic acid groups on the surface provide a versatile chemical handle for further modification. nanocomposix.comcd-bioparticles.net Using established bioconjugation techniques, researchers can attach targeting ligands, drugs, or imaging agents to the nanoparticle surface, creating multifunctional nanoprobes for targeted delivery and imaging research. nanocomposix.comresearchgate.net The density of these functional groups can be controlled to optimize the nanoparticle's interaction with biological systems.

Table 3: Impact of COOH-PEG Functionalization on Nanoparticle Properties

Property Effect of COOH-PEG Coating Rationale
Colloidal Stability Increased The hydrophilic PEG layer provides steric hindrance, preventing aggregation in high salt buffers and biological media. nih.govnanocomposix.com
Protein Adsorption Decreased The bio-inert PEG chains form a "stealth" layer that repels non-specific protein binding (opsonization). nih.gov
Surface Charge More Negative The terminal carboxylic acid groups are deprotonated at physiological pH, imparting a negative zeta potential. nanocomposix.com
Functionality Enabled The COOH groups serve as attachment points for the covalent conjugation of biomolecules via amide bond formation. nanocomposix.comcd-bioparticles.net

Fabrication of Responsive Polymeric Scaffolds and Hydrogels with this compound

In materials science, PEG derivatives containing carboxylic acid groups are used to fabricate hydrogels and polymeric scaffolds for tissue engineering and regenerative medicine research. nih.gov Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix of soft tissues. nih.gov By using multi-arm PEG molecules functionalized with reactive groups, researchers can create cross-linked networks. nih.gov

When dicarboxylic acid-functionalized PEGs are used as crosslinkers, they can impart pH-responsive properties to the hydrogel. researchgate.netresearchgate.net The carboxylic acid groups can be protonated or deprotonated depending on the ambient pH, altering the swelling behavior and mechanical properties of the gel. researchgate.net This allows for the creation of "smart" scaffolds that can respond to environmental cues. The mechanical properties, such as compressive strength and porosity, can be precisely tuned by altering the concentration and molecular weight of the PEG precursors, making them suitable for a wide range of tissue engineering research applications. nih.govmdpi.com

Table 4: Mechanical Properties of Tunable PEG-Based Hydrogels for Research Scaffolds

Hydrogel Composition Precursor Concentration/MW Compressive Modulus Swelling Ratio (%) Porosity (%)
PEG-diacrylate 10-30% w/v (3.4 kDa) 0.01 - 2.46 MPa 31.5 - 2.2 Not Reported
Gelatin-PEG Hybrid Not Specified 0.330 MPa >600% 75.12 ± 2.12%
PEG-norbornene 4 wt% ~1.6 kPa (Shear Modulus) Not Reported Not Reported
PEG-norbornene 10 wt% ~17 kPa (Shear Modulus) Not Reported Not Reported

Engineering of Self-Assembled Systems Incorporating this compound

There is currently no published research detailing the use of this compound in the engineering of self-assembled systems. While PEG derivatives are widely used to create self-assembling structures like micelles and nanoparticles for drug delivery, specific data on this compound's performance in such systems, including critical micelle concentration or the morphology of resulting nanostructures, is not available.

This compound in In Vitro and Cell-Based Biological Assay Development (Non-Human)

Conjugation to Biomolecules for Receptor Binding and Ligand-Target Interaction Studies

No specific studies have been found that utilize this compound conjugates for receptor binding or ligand-target interaction studies. While the carboxylic acid group allows for its conjugation to biomolecules, the outcomes of such conjugations and their application in binding assays have not been reported.

This compound in Pre-Clinical Drug Delivery System Research (Non-Human Model Systems)

PEGylation Strategies with this compound for Modified Pharmacokinetics in Animal Models

There is no available data from preclinical animal models describing the impact of PEGylation with this compound on the pharmacokinetics of any therapeutic agent. General principles of PEGylation suggest that it can prolong the circulation half-life of drugs, but specific parameters such as clearance rates, volume of distribution, and bioavailability for this compound conjugates have not been determined or published.

Design of Targeted Delivery Systems Incorporating this compound for In Vivo Proof-of-Concept

While this compound is proposed as a linker for targeted therapies like PROTACs, there are no in vivo proof-of-concept studies available that demonstrate the efficacy of targeted delivery systems incorporating this specific compound. Research in this area would typically involve conjugating a targeting ligand to a therapeutic payload via the this compound linker and evaluating its biodistribution and therapeutic effect in animal models of disease. Such studies are currently absent from the scientific literature.

Theoretical and Computational Investigations of F Peg2 So Cooh and Its Interactions

Molecular Modeling and Conformational Analysis of F-Peg2-SO-COOH

Molecular modeling of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its interaction with other molecules. The presence of the PEG2 linker introduces significant conformational freedom.

Table 1: Hypothetical Conformational Energy Profile of this compound This table illustrates the kind of data a conformational analysis would generate. The values are not based on actual experimental results.

Conformer Dihedral Angle 1 (O-C-C-O) Dihedral Angle 2 (C-C-O-S) Relative Energy (kcal/mol)
Extended 180° 180° 0.0
Gauche 1 60° 180° 0.5
Gauche 2 -60° 180° 0.5

This analysis would likely reveal that while an extended conformation is energetically accessible, several gauche conformations are also low in energy, suggesting that the molecule exists as a dynamic ensemble of structures in solution. The specific stereochemical arrangement of fluorine atoms can induce preferences for either extended or bent conformations in alkyl chains.

Quantum Chemical Calculations on Reactivity and Electronic Properties of Functional Groups

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that govern how the molecule will behave in chemical reactions.

The reactivity of this compound is largely dictated by its functional groups. The carboxylic acid group is a primary site for conjugation reactions, such as amidation. The sulfone group is generally stable but its strong electron-withdrawing nature can influence the reactivity of adjacent parts of the molecule. The terminal fluorine atom can affect the molecule's lipophilicity and binding interactions, and also subtly influences the electronic properties of the entire molecule through inductive effects.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carboxylic acid's oxygen atoms, indicating their nucleophilic character.

Table 2: Hypothetical Calculated Electronic Properties of this compound (Extended Conformation) This table presents illustrative data that would be obtained from quantum chemical calculations. The values are not from actual experimental measurements.

Property Value
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV

These calculations can help predict the most favorable sites for chemical modification and understand the intrinsic stability of the molecule.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational dynamics and interactions with its environment, such as in aqueous solution or in the presence of other solutes.

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, and the system is allowed to evolve over time according to the principles of classical mechanics. This allows for the observation of how the molecule moves, flexes, and interacts with its surroundings. Key parameters that can be analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the molecule's compactness, and the formation of hydrogen bonds with solvent molecules.

Simulations of this compound in an aqueous environment would likely show the flexible PEG linker exploring a wide range of conformations. The polar sulfone and carboxylic acid groups would be expected to form hydrogen bonds with water molecules, enhancing the molecule's solubility. The behavior of the fluorinated terminus would also be of interest, as it could influence how the molecule orients itself at interfaces. By running simulations in different solvents, one could predict its behavior in various chemical contexts, which is crucial for applications like drug delivery or surface modification.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound in Water This table provides an example of the kind of data generated from an MD simulation. The values are for illustrative purposes only.

Parameter/Observable Value/Description
Simulation Time 100 ns
Solvent Explicit Water (TIP3P model)
Average Radius of Gyration (Rg) 5.2 Å
Average RMSD from initial structure 2.5 Å

These simulations can bridge the gap between static molecular models and the dynamic reality of molecular behavior in solution, providing a more complete understanding of the properties of this compound.

In Silico Prediction of Conjugation Efficiency and Stability

In silico methods can be employed to predict the efficiency of conjugation reactions involving the carboxylic acid group of this compound

Future Research Perspectives and Emerging Directions for F Peg2 So Cooh

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of functionalized PEG derivatives is a well-established field, often relying on multi-step procedures. nih.gov Future research into the synthesis of F-Peg2-SO-COOH is likely to focus on developing more efficient, sustainable, and scalable methods.

Current synthetic strategies for similar molecules often involve the sequential modification of a PEG backbone. researchgate.netmdpi.compreprints.org For this compound, this would entail the introduction of the fluoro, sulfoxide (B87167), and carboxylic acid groups. The sulfoxide group, in particular, can be introduced via the controlled oxidation of a corresponding thioether precursor. nih.gov A key challenge in this process is achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone, especially in the presence of other functional groups. nih.gov

Future synthetic explorations could focus on:

Green Chemistry Approaches: Investigating the use of milder and more environmentally friendly oxidizing agents for the sulfoxidation step. Enzymatic catalysis could offer high selectivity and reduce the need for harsh chemical reagents.

Flow Chemistry: Utilizing microreactor technology for a continuous and highly controlled synthesis, which can enhance safety, efficiency, and scalability.

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges
Linear Synthesis Well-established for PEG derivatives. nih.govPotential for low overall yield in multi-step processes.
Convergent Synthesis Higher overall yield, easier purification. nih.govRequires careful planning of fragment synthesis.
Enzymatic Synthesis High selectivity, mild reaction conditions.Enzyme availability and stability may be limiting.
Flow Chemistry High control, scalability, and safety.Requires specialized equipment and optimization.

Integration into High-Throughput Screening Platforms for Probe Discovery

The structural characteristics of this compound, particularly its nature as a short, bifunctional linker, make it a candidate for integration into high-throughput screening (HTS) platforms, especially in the context of developing Proteolysis Targeting Chimeras (PROTACs). nih.govmarinbio.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. mtoz-biolabs.com The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of a PROTAC. nih.govfrontiersin.orgexplorationpub.com

The field is moving away from simple alkyl and PEG linkers towards more sophisticated designs that can impart favorable properties to the PROTAC molecule. nih.gov this compound, with its sulfoxide group, introduces a polar and potentially hydrogen-bonding element into the linker, which could influence the conformation and stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase.

Future research in this area could involve:

Library Synthesis: Synthesizing a library of PROTACs where this compound is used as the linker to connect various target-binding ligands and E3 ligase recruiters.

HTS for Degradation Activity: Screening this library against cell lines expressing the target protein to identify PROTACs with optimal degradation activity. The short and relatively rigid nature of the Peg2 linker could lead to higher selectivity. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Using the screening data to build SAR models that correlate the linker structure with PROTAC activity. This can inform the design of next-generation PROTACs with improved properties. mtoz-biolabs.com

The properties of this compound as a potential PROTAC linker are summarized in Table 2.

Property Potential Influence on PROTACs
Short Length (Peg2) May lead to higher selectivity by reducing conformational flexibility. frontiersin.org
Sulfoxide Group Increases polarity and potential for hydrogen bonding, influencing ternary complex stability.
Bifunctional (Fluoro/Carboxylic Acid) Allows for directional conjugation to target and E3 ligase ligands.

Expanding Applications in Bio-Orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. rsc.org While the existing functional groups in this compound (fluoro, sulfoxide, carboxylic acid) are not classical bio-orthogonal handles, there is potential to expand its applications in this field through modification or by exploiting the unique reactivity of the sulfoxide group.

Future research could explore:

Functional Group Interconversion: Modifying the terminal fluoro or carboxylic acid groups to incorporate known bio-orthogonal functionalities, such as azides, alkynes, or tetrazines. preprints.orgmdpi.comresearchgate.net This would create a versatile building block for bio-orthogonal labeling and conjugation.

Redox-Mediated Bio-orthogonality: The sulfoxide group can undergo reduction to a thioether or oxidation to a sulfone. This redox switching could be explored as a bio-orthogonal activation strategy. nih.gov For example, a probe could be designed to be "activated" by the specific redox environment of a cell.

Sulfoxide-Based Click Chemistry: While not as common as other click reactions, reactions involving sulfoxides are an area of active research. rsc.org The development of new, highly efficient "sulfoxide-click" reactions could open up novel avenues for the use of this compound in bio-orthogonal applications. The investigation of sulfoxide-containing compounds in bioorthogonal Raman microspectroscopy also presents a potential application. nih.gov

Potential in Advanced Biofabrication and Nanomedicine Research Tool Development

The biocompatibility and hydrophilicity of PEG have made it a cornerstone of biofabrication and nanomedicine. jenkemusa.combiochempeg.comresearchgate.net this compound, as a functionalized PEG derivative, has the potential to be a valuable tool in these areas.

In biofabrication , PEG-based hydrogels are widely used as scaffolds for 3D cell culture and tissue engineering. acs.orgnih.govengineering.org.cn The bifunctional nature of this compound would allow it to act as a crosslinker to form hydrogels. The sulfoxide group could impart unique properties to these hydrogels, such as responsiveness to reactive oxygen species (ROS), which are often upregulated in disease states. This could be used to create "smart" biomaterials that release drugs or change their mechanical properties in response to a specific biological stimulus. acs.org

In nanomedicine , PEGylation (the coating of nanoparticles with PEG) is a common strategy to improve their stability and circulation time in the body. jenkemusa.comaxispharm.com this compound could be used to functionalize the surface of nanoparticles. The terminal carboxylic acid could be used for conjugation to targeting ligands or therapeutic molecules, while the fluoro group could serve as a label for imaging or tracking. The sulfoxide-containing polymer, poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA), has been shown to be a promising alternative to PEG with improved pharmacokinetics and tumor accumulation. rsc.orgacs.org This suggests that the sulfoxide group in this compound could confer advantageous properties to nanoparticles.

Future research in this domain could focus on:

ROS-Responsive Hydrogels: Developing hydrogels crosslinked with this compound and evaluating their degradation and drug release profiles in the presence of ROS.

Functionalized Nanoparticles: Creating nanoparticles coated with this compound and assessing their targeting efficiency and therapeutic efficacy in preclinical models.

Multifunctional Research Tools: Designing probes for multimodal imaging or theranostics by leveraging the different functional groups of this compound.

Q & A

Q. What are the standard methodologies for synthesizing F-Peg2-SO-cooh, and how do they ensure reproducibility?

Synthesis of this compound typically involves stepwise PEGylation and sulfonation, followed by carboxylation. Key protocols include:

  • Stepwise PEGylation : Use of orthogonal protecting groups (e.g., Fmoc/Boc) to avoid side reactions during sulfonation .
  • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG chains and byproducts. Reproducibility hinges on strict control of reaction stoichiometry (e.g., PEG:substrate molar ratios) and temperature .
  • Characterization : NMR (¹H/¹³C) and MALDI-TOF MS to confirm molecular weight and functional group integrity .

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeImpact on Yield
PEG Chain Length2-4 kDaLonger chains reduce solubility
Reaction pH7.5–8.5Lower pH risks sulfonate hydrolysis
Temperature25–30°CHigher temps accelerate degradation

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Adopt a multi-technique approach :

  • Stability Studies : Use dynamic light scattering (DLS) to monitor aggregation under varying pH (4–9) and temperature (4–37°C) .
  • Solubility : Phase diagrams constructed via cloud-point measurements in aqueous/organic solvent mixtures .
  • Surface Charge : Zeta potential measurements to assess sulfonate (-SO₃⁻) and carboxylate (-COO⁻) group ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Contradictions often arise from differences in:

  • Experimental Design : Compare buffer composition (e.g., phosphate vs. Tris buffers alter ionic strength) .
  • Analytical Sensitivity : SEC may fail to detect low-molecular-weight degradation products; switch to HPLC-MS .
  • Statistical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data validity . For example, if degradation rates conflict, assess whether studies controlled for trace metal ions (e.g., Fe³⁺) that catalyze oxidation .

Q. Table 2: Common Stability Contradictions and Solutions

ContradictionLikely CauseResolution
Varied half-life (pH 7.4)Buffer ionic strength differencesStandardize to 150 mM NaCl
Aggregation at 37°CTrace impurities in PEG sourceUse HPLC-purified PEG

What frameworks guide the formulation of hypothesis-driven research questions for this compound’s biomedical applications?

Use the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : In vitro cell models (e.g., endothelial cells).
  • Intervention : this compound functionalized nanoparticles.
  • Comparison : Non-PEGylated counterparts.
  • Outcome : Cellular uptake efficiency (measured via flow cytometry) .

For ethical and feasibility assessments, apply the FINER criteria :

  • Feasibility : Can the required nanoparticle batch size (≥100 mg) be synthesized reproducibly?
  • Novelty : Does the study address PEGylation’s impact on endosomal escape? .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in cancer vs. normal cell lines?

  • Data Triangulation : Combine MTT assays (metabolic activity) with live/dead staining (membrane integrity) .
  • Mechanistic Studies : Use RNA-seq to identify pathways upregulated in cytotoxic responses (e.g., ROS signaling) .
  • Contextual Variables : Control for cell passage number and serum concentration in culture media, which affect PEG sensitivity .

Q. Methodological Guidance

Q. What criteria ensure rigorous experimental design for this compound studies?

  • Reproducibility : Pre-register protocols on platforms like Open Science Framework .
  • Blinding : Assign sample codes to avoid bias during data collection .
  • Negative Controls : Include non-functionalized PEG and carboxylate-only analogs .

Q. How can researchers optimize data collection for this compound’s pharmacokinetic studies?

  • Sampling Intervals : Use the PICO(T) framework to define timepoints (e.g., 0, 1, 4, 24 hours post-administration) .
  • Analytical Sensitivity : LC-MS/MS for plasma concentration measurements (LOD ≤1 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.